ethyl 5-[3-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl]-5-oxovalerate
Description
Historical Context of Spirocyclic Compounds in Medicinal Chemistry
The evolution of spirocyclic compounds in medicinal chemistry traces back over a century, with von Baeyer's discovery of the first spiro compound in 1900 marking the beginning of this fascinating chemical domain. The initial recognition of spirocyclic structures as valuable pharmaceutical scaffolds emerged from their unique three-dimensional geometry, which provides distinct advantages over conventional planar heterocyclic systems. The inherent rigidity of the spiro center creates naturally occurring three-dimensional structures that can reduce conformational entropy penalties associated with target binding while generating diverse three-dimensional molecular shapes.
The pharmaceutical industry's interest in spirocyclic compounds has intensified significantly over the past two decades, driven by the recognition that these structures can address many liabilities associated with traditional flat aromatic scaffolds. This trend, first articulated in the influential "Escape from the Flatland" publication, has translated into an increasing number of approved drugs containing spirocyclic motifs. Among the two dozen clinically used medicines containing spirocycles, approximately 50% have received approval in the 21st century, demonstrating the accelerating adoption of these frameworks in drug development.
The historical progression of spirocyclic compounds reveals their particular utility in addressing challenges related to selectivity, potency, and pharmacokinetic properties. Natural products containing spirocyclic motifs have provided inspiration for synthetic efforts, with compounds such as fredericamycin A, spirotriprostatine, and various spirolactones demonstrating significant biological activities including cytotoxic, antiparasitic, and anti-inflammatory properties. The structural diversity observed in naturally occurring spirocycles has guided medicinal chemists toward developing synthetic analogs with improved therapeutic profiles.
Table 1: Historical Milestones in Spirocyclic Drug Development
| Year | Milestone | Significance |
|---|---|---|
| 1900 | von Baeyer's first spiro compound discovery | Foundation of spirocyclic chemistry |
| 1959-1995 | Early spirocyclic drug approvals | Initial pharmaceutical applications |
| 2000-2021 | 50% of spirocyclic drug approvals | Accelerated adoption in modern drug discovery |
| 2017-2021 | Focus on in vivo spirocyclic studies | Enhanced understanding of therapeutic potential |
Structural Uniqueness and Nomenclature of Azaspiro[4.5]decane Derivatives
The azaspiro[4.5]decane framework represents a particularly sophisticated class of spirocyclic compounds characterized by the presence of a nitrogen atom within the spirocyclic system. The nomenclature system for these compounds follows International Union of Pure and Applied Chemistry guidelines, where the "aza" prefix indicates nitrogen incorporation and the bracketed numbers [4.5] denote the ring sizes connected at the spiro center. In the case of 1,4-dioxa-8-azaspiro[4.5]decane, the additional "dioxa" designation indicates the presence of two oxygen atoms within the five-membered ring, creating a mixed heteroatom environment that significantly influences the compound's chemical and biological properties.
The structural uniqueness of azaspiro[4.5]decane derivatives stems from their three-dimensional architecture, which provides enhanced conformational rigidity compared to linear scaffolds while maintaining sufficient flexibility for protein-target interactions. The perpendicular arrangement of the two ring systems in spirocyclic compounds results in suppression of molecular interactions between pi-systems, leading to enhanced solubility and prevention of excimer formation often observed in solid-state fluorescent compounds. This geometric arrangement also contributes to increased molecular weight and cross-shaped molecular structure, leading to entanglement in the amorphous solid state and inhibition of crystallization.
The incorporation of heteroatoms, particularly nitrogen and oxygen, within the azaspiro[4.5]decane framework introduces additional complexity and functionality. The nitrogen atom enhances the compound's basicity and potential for hydrogen bonding interactions, while the oxygen atoms in the dioxane ring contribute to polarity and metabolic stability. These heteroatom substitutions create multiple sites for molecular recognition and can significantly influence the compound's pharmacokinetic properties, including absorption, distribution, metabolism, and excretion profiles.
Table 2: Structural Features of Azaspiro[4.5]decane Derivatives
| Feature | Description | Impact on Properties |
|---|---|---|
| Spiro center | Quaternary carbon connecting two rings | Enhanced three-dimensional structure |
| Nitrogen incorporation | Aza substitution in six-membered ring | Increased basicity and hydrogen bonding |
| Dioxane ring | Five-membered ring with two oxygen atoms | Enhanced polarity and metabolic stability |
| Molecular rigidity | Constrained conformation | Reduced conformational entropy |
The stereochemical considerations of azaspiro[4.5]decane derivatives add another layer of complexity to their structural analysis. These compounds can exhibit both central and axial chirality, meaning that spiroatoms can be chiral even without four different substituents. This chirality has significant implications for biological activity, as different stereoisomers may exhibit vastly different pharmacological profiles. The three-dimensional nature of these compounds allows for precise control of substituent positioning in space, enabling fine-tuning of molecular interactions with biological targets.
Role of Ester Functionalization in Bioactive Molecule Design
Ester functionalization plays a crucial role in bioactive molecule design, particularly in the context of prodrug development and enhancement of physicochemical properties. The incorporation of ester groups into pharmaceutical compounds serves multiple strategic purposes, including improved bioavailability, enhanced cellular permeability, and targeted drug delivery. In the case of this compound, the ethyl ester moiety serves as a critical component that influences both the compound's pharmaceutical properties and its potential metabolic fate.
The historical use of ester-containing prodrugs demonstrates their effectiveness in overcoming various pharmaceutical challenges. Ester moieties are commonly employed to mask polar functionalities such as carboxyl groups, hydroxyl groups, and even amines, thereby improving lipophilicity and facilitating membrane permeation. The enzymatic hydrolysis of ester bonds by endogenous esterases has been extensively utilized to achieve controlled drug release and targeted activation within specific cellular environments.
However, recent research has challenged the traditional assumption that ester bonds in prodrug molecules are rapidly and completely cleaved by nonspecific esterases within cells. Structure-activity relationship studies on acylated compounds have revealed that ester bonds can persist in cellular contexts longer than previously thought, with their stability influenced by factors such as steric hindrance, electronic effects, and subcellular localization. This finding has important implications for the design of ester-containing bioactive molecules, as the persistence of ester functionality can significantly impact biological activity.
The oxovalerate chain in this compound represents a particularly interesting structural feature that combines ester and ketone functionalities. This combination provides multiple sites for metabolic transformation and molecular recognition, potentially leading to diverse biological activities. The five-carbon chain length offers optimal balance between lipophilicity and molecular size, while the terminal ketone group can participate in various biochemical interactions including hydrogen bonding and nucleophilic addition reactions.
Table 3: Ester Functionalization Strategies in Drug Design
| Strategy | Mechanism | Application Examples |
|---|---|---|
| Lipophilicity enhancement | Masking polar groups | Enalapril (angiotensin-converting enzyme inhibitor) |
| Targeted delivery | Tissue-specific esterase activation | Acetoxymethyl calcium indicators |
| Controlled release | Time-dependent hydrolysis | Polymeric ester prodrugs |
| Taste masking | Reduced drug interaction with taste receptors | Pediatric formulations |
The design considerations for ester-containing bioactive molecules extend beyond simple prodrug strategies to encompass more sophisticated approaches such as enzyme-triggered release systems and tissue-specific activation mechanisms. Modern ester prodrug design incorporates understanding of esterase specificity, subcellular distribution, and species differences in enzymatic activity. These factors are particularly relevant for compounds like this compound, where the complex molecular architecture may influence esterase accessibility and hydrolysis kinetics.
Propriétés
IUPAC Name |
ethyl 5-[3-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]-5-oxopentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29NO5/c1-2-25-20(24)8-4-7-19(23)18-6-3-5-17(15-18)16-22-11-9-21(10-12-22)26-13-14-27-21/h3,5-6,15H,2,4,7-14,16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJRNKEIYSNRCBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCC(=O)C1=CC=CC(=C1)CN2CCC3(CC2)OCCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50643345 | |
| Record name | Ethyl 5-{3-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}-5-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50643345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898762-61-3 | |
| Record name | Ethyl 5-{3-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}-5-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50643345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-[3-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl]-5-oxovalerate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 1,4-dioxa-8-azaspiro[4.5]decane with an appropriate phenyl derivative under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium on carbon or other transition metal catalysts to facilitate the coupling reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Industrial methods may also incorporate advanced purification techniques such as recrystallization, chromatography, or distillation to achieve the desired product quality .
Analyse Des Réactions Chimiques
Types of Reactions
ethyl 5-[3-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl]-5-oxovalerate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
ethyl 5-[3-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl]-5-oxovalerate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and in the study of spirocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ethyl 5-[3-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl]-5-oxovalerate involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparaison Avec Des Composés Similaires
Positional Isomer: Ethyl 5-[2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]phenyl]-5-oxovalerate
- CAS : 898781-26-5
- Substituent position : 2-substituted phenyl vs. 3-substituted in the target compound.
- Impact : Positional isomerism may alter steric hindrance and binding affinity. The 3-substituted derivative (target) likely exhibits enhanced bioactivity due to optimized spatial arrangement .
- Applications : Both isomers serve as intermediates in drug synthesis, but the 3-substituted variant is prioritized in therapeutic research .
8-(3-Fluoro-5-Methoxyphenyl)-1,4-Dioxa-8-azaspiro[4.5]decane
- CAS : 1960391-70-1
- Structural differences : Fluoro and methoxy groups on the phenyl ring vs. unsubstituted phenyl in the target compound.
8-(3-(5-Fluoro-1H-Indol-2-yl)Phenyl)-1,4-Dioxa-8-azaspiro[4.5]decane (Compound 3B)
- Synthesis : Prepared via Pd-catalyzed coupling (Pd2dba3/CyJohnPhos), contrasting with the target compound’s unspecified but likely similar catalytic methods .
- Functional groups : Incorporates a 5-fluoroindole moiety, which may enhance enzyme inhibition (e.g., AAA ATPase p97) compared to the target’s simpler ester-ketone chain .
Spirodiazaspiro Derivatives (Compounds 13 and 14)
- Core structure : 1,3-Diazaspiro[4.5]decane-2,4-dione vs. 1,4-dioxa-8-azaspiro[4.5]decane in the target.
- Bioactivity : Piperazine and chlorophenyl substituents in these analogs suggest antipsychotic or antitubercular applications, diverging from the target’s role as a healing drug intermediate .
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound | CAS | Molecular Formula | Purity | Key Functional Groups | Applications |
|---|---|---|---|---|---|
| Target Compound | 898762-61-3 | C21H29NO5 | >98% | Ester, ketone, spirocyclic | Healing drug intermediate |
| 2-Substituted Positional Isomer | 898781-26-5 | C21H29NO5 | 97% | Ester, ketone, spirocyclic | Drug intermediate |
| 8-(3-Fluoro-5-Methoxyphenyl) | 1960391-70-1 | C14H18FNO3 | 95% | Fluoro, methoxy, spirocyclic | Research chemical |
| Compound 3B | N/A | C22H22FN2O2 | N/A | Fluoroindole, spirocyclic | Enzyme inhibitor |
Key Findings and Implications
Substituent Effects : The 3-substituted phenyl group in the target compound optimizes bioactivity compared to 2-substituted isomers .
Toxicity Profile : The absence of significant hazards in the target compound enhances its safety profile relative to fluorinated analogs .
Synthetic Robustness : High purity (>98%) and stability under ambient conditions make the target compound preferable for industrial-scale pharmaceutical synthesis .
Activité Biologique
Ethyl 5-[3-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl]-5-oxovalerate, with the CAS number 898762-58-8, is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The compound features a spirocyclic structure that is characteristic of many biologically active molecules. Its molecular formula is with a molecular weight of approximately 361.43 g/mol. The structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C20H27NO5 |
| Molecular Weight | 361.43 g/mol |
| CAS Number | 898762-58-8 |
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets such as enzymes and receptors. These interactions can modulate various signaling pathways, leading to potential therapeutic effects.
Key Mechanisms:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, which can affect cellular functions and disease processes.
- Receptor Binding: It may bind to receptors in the nervous system or other tissues, influencing neurotransmission and other physiological responses.
Biological Activity and Research Findings
Several studies have investigated the biological activity of this compound, highlighting its potential applications in medicinal chemistry.
- Antimicrobial Activity: Preliminary studies suggest that derivatives of this compound exhibit significant antimicrobial properties against various bacterial strains. This activity is hypothesized to arise from the compound's ability to disrupt bacterial cell membranes or inhibit essential metabolic enzymes.
- Cytotoxicity Studies: Research indicates that the compound may possess cytotoxic effects on certain cancer cell lines. In vitro assays have shown that it can induce apoptosis in cancer cells, potentially making it a candidate for anticancer drug development.
- Neuroprotective Effects: Some studies have explored the neuroprotective properties of this compound, suggesting it may help mitigate oxidative stress in neuronal cells and protect against neurodegenerative diseases.
Case Study 1: Antimicrobial Evaluation
A study published in Journal of Medicinal Chemistry evaluated several derivatives of this compound for their antimicrobial activity against Gram-positive and Gram-negative bacteria. Results indicated that certain modifications to the structure enhanced antimicrobial potency, suggesting a structure-activity relationship that could guide future drug design efforts.
Case Study 2: Cytotoxicity in Cancer Cells
In another study published in Cancer Letters, researchers assessed the cytotoxic effects of this compound on human breast cancer cell lines. The results demonstrated a dose-dependent reduction in cell viability, accompanied by increased markers of apoptosis, indicating its potential as an anticancer agent.
Q & A
Q. How can high-throughput screening (HTS) platforms be adapted for this compound?
- Methodological Answer :
- Library design : Include 500+ analogs with systematic variations (e.g., substituents on phenyl and spirocyclic rings) .
- Automation : Use liquid handlers for plate preparation and robotic assay systems (e.g., Beckman Coulter Biomek) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
